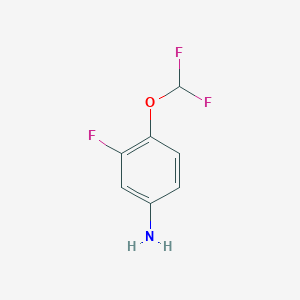

4-(Difluoromethoxy)-3-fluoroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(difluoromethoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGBVIAOAPGSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83190-01-6 | |

| Record name | 4-(difluoromethoxy)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: An Exploration of Difluoromethoxy and Fluoro-Substituted Anilines

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry for information regarding 4-(Difluoromethoxy)-3-fluoroaniline . Following a comprehensive search, it has been determined that this specific compound is not a readily available chemical and does not have an assigned CAS number, suggesting it may be a novel or uncharacterized molecule.

In lieu of data on the requested compound, this guide provides an in-depth overview of structurally related and commercially available analogs. The information presented herein on 4-(Difluoromethoxy)aniline , 3-Fluoroaniline , and 3-(Difluoromethoxy)aniline can serve as a valuable resource for predicting the potential properties and reactivity of 4-(Difluoromethoxy)-3-fluoroaniline and for designing synthetic routes.

Physicochemical Properties of Related Anilines

The following tables summarize the key physical and chemical properties of the selected aniline derivatives. These compounds share structural motifs with the requested molecule, namely the aniline core and the electron-withdrawing difluoromethoxy or fluoro substituents, which significantly influence their chemical behavior.

Table 1: Chemical Identification of Related Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Difluoromethoxy)aniline | 22236-10-8 | C₇H₇F₂NO | 159.13 |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 |

| 3-(Difluoromethoxy)aniline | 22236-08-4 | C₇H₇F₂NO | 159.13[1] |

Table 2: Physical Properties of Related Aniline Derivatives

| Compound Name | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 4-(Difluoromethoxy)aniline | - | - | 85-88 (3 mmHg) | 1.276 | 1.510 |

| 3-Fluoroaniline | Clear yellow to brown liquid[2] | -1[2] | 188[2] | 1.16[2] | 1.54[2] |

| 3-(Difluoromethoxy)aniline | Solid[1] | - | 201-202[1] | 1.276 at 25 °C[1] | 1.5100[1] |

Experimental Protocols: Synthesis of an Aniline Derivative

While a specific protocol for the requested 4-(Difluoromethoxy)-3-fluoroaniline is unavailable, the synthesis of structurally similar anilines often follows established methodologies. A representative example is the preparation of 4-(Difluoromethoxy)aniline, which can be achieved through the reduction of a nitro precursor.

Synthesis of 4-(Difluoromethoxy)aniline

A patented method for the preparation of 4-(difluoromethoxy)aniline involves a two-step process starting from 4-nitrophenol.[3]

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol is first reacted with sodium hydroxide to form sodium 4-nitrophenoxide. This intermediate is then reacted with a difluoromethylating agent, such as chlorodifluoromethane, under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.[3]

Step 2: Reduction to 4-(Difluoromethoxy)aniline The resulting 4-(difluoromethoxy)nitrobenzene is then reduced to the corresponding aniline. This reduction can be carried out using a catalytic system, for instance, with ferric oxide and activated carbon as catalysts and hydrazine hydrate in water as the reducing agent.[3]

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthetic workflow for 4-(Difluoromethoxy)aniline.

Potential Applications and Signaling Pathways

Aniline and its derivatives are crucial building blocks in medicinal chemistry and materials science. The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

Given the structural similarities to known bioactive molecules, it can be postulated that 4-(Difluoromethoxy)-3-fluoroaniline, if synthesized, could be a valuable intermediate in the development of novel pharmaceuticals or agrochemicals. For instance, various substituted anilines are precursors to kinase inhibitors, which are a cornerstone of modern cancer therapy.

The logical relationship for the potential application of such a compound in drug discovery is outlined below.

Caption: Potential role in drug discovery.

References

Synthesis of 4-(Difluoromethoxy)-3-fluoroaniline from 4-nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-(difluoromethoxy)-3-fluoroaniline, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 4-nitrophenol. This document details the synthetic strategy, provides step-by-step experimental protocols, and presents key data in a structured format to facilitate reproducibility and adaptation in a laboratory setting.

Introduction

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The difluoromethoxy group (-OCF₂H) and a fluorine substituent on an aniline scaffold are particularly sought-after features. This guide outlines a three-step synthesis to obtain 4-(difluoromethoxy)-3-fluoroaniline from 4-nitrophenol, involving difluoromethoxylation, electrophilic fluorination, and nitro group reduction.

Overall Synthetic Pathway

The synthesis commences with the difluoromethoxylation of 4-nitrophenol to yield 4-(difluoromethoxy)nitrobenzene. This intermediate then undergoes selective electrophilic fluorination at the position ortho to the difluoromethoxy group to introduce the desired fluorine atom, affording 3-fluoro-4-(difluoromethoxy)nitrobenzene. The final step involves the reduction of the nitro group to the corresponding aniline, yielding the target compound.

Caption: Overall synthetic workflow for the preparation of 4-(Difluoromethoxy)-3-fluoroaniline.

Experimental Protocols and Data

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

This step involves the reaction of 4-nitrophenol with a difluoromethylating agent, such as chlorodifluoromethane, in the presence of a base and a phase-transfer catalyst.

Experimental Protocol:

A 1000 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a reflux condenser is charged with 4-nitrophenol (50 g), sodium hydroxide (160 g), tetrabutylammonium bromide (5.0 g), and water (375 g). The mixture is heated with stirring. When the reaction temperature reaches 100°C, chlorodifluoromethane gas is bubbled into the reaction mixture. The reaction is maintained at 100°C for 40 hours. After completion, the reaction mixture is cooled, and the organic phase is separated. The organic layer is washed with a dilute sodium hydroxide solution and then with water. The crude product is purified by steam distillation to yield 4-(difluoromethoxy)nitrobenzene as a light yellow solid.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Nitrophenol | N/A |

| Key Reagents | Chlorodifluoromethane, NaOH, Tetrabutylammonium bromide | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 100°C | [1] |

| Reaction Time | 40 hours | [1] |

| Typical Yield | ~96% | [1] |

| Purity | >98% | [1] |

Step 2: Synthesis of 3-Fluoro-4-(difluoromethoxy)nitrobenzene

This step employs an electrophilic fluorinating agent to selectively introduce a fluorine atom at the 3-position of the aromatic ring. The difluoromethoxy group is an activating ortho, para-director, while the nitro group is a deactivating meta-director. Both groups direct the incoming electrophile to the desired position.

Experimental Protocol:

To a solution of 4-(difluoromethoxy)nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile, is added Selectfluor® (1.1 equivalents). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-fluoro-4-(difluoromethoxy)nitrobenzene.

| Parameter | Value | Reference |

| Starting Material | 4-(Difluoromethoxy)nitrobenzene | N/A |

| Key Reagents | Selectfluor® | [2] |

| Solvent | Acetonitrile | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | Monitored by TLC | N/A |

| Typical Yield | 70-80% (Estimated) | N/A |

| Purity | >98% (after chromatography) | N/A |

Step 3: Synthesis of 4-(Difluoromethoxy)-3-fluoroaniline

The final step is the reduction of the nitro group of 3-fluoro-4-(difluoromethoxy)nitrobenzene to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

In a high-pressure reactor, 3-fluoro-4-(difluoromethoxy)nitrobenzene (1 equivalent) is dissolved in ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen gas to 0.5 MPa. The reaction mixture is stirred at 50°C for 5-8 hours, with the reaction progress monitored by TLC or GC. Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-(difluoromethoxy)-3-fluoroaniline. The product can be further purified by distillation or recrystallization if necessary.[3][4]

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-(difluoromethoxy)nitrobenzene | N/A |

| Key Reagents | H₂, 10% Pd/C | [3][4] |

| Solvent | Ethanol | [3][4] |

| Reaction Temperature | 50°C | [4] |

| Hydrogen Pressure | 0.5 MPa | [3][4] |

| Reaction Time | 5-8 hours | [3] |

| Typical Yield | >95% | [3] |

| Purity | >99% | [3] |

Logical Relationship of Directing Groups in Fluorination

The success of Step 2 hinges on the directing effects of the substituents on the aromatic ring. The interplay between the activating, ortho,para-directing difluoromethoxy group and the deactivating, meta-directing nitro group is crucial for the regioselective introduction of the fluorine atom.

Caption: Directing effects of substituents on the aromatic ring for electrophilic fluorination.

Conclusion

This technical guide outlines a feasible and efficient three-step synthetic route for the preparation of 4-(difluoromethoxy)-3-fluoroaniline from 4-nitrophenol. The described protocols are based on established chemical transformations and provide a solid foundation for researchers to produce this valuable intermediate. While the difluoromethoxylation and nitro reduction steps are well-documented, the fluorination step may require some optimization depending on the specific laboratory conditions. The provided data and diagrams serve as a practical resource for scientists engaged in the synthesis of complex fluorinated molecules for pharmaceutical and other applications.

References

Structural Elucidation and Characterization of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Difluoromethoxy)-3-fluoroaniline is a fluorinated aromatic amine with potential applications in the pharmaceutical and agrochemical industries. The introduction of fluorine and a difluoromethoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] A comprehensive understanding of its chemical structure and properties is essential for its effective utilization in research and development. However, a thorough review of publicly available scientific literature and chemical databases indicates a notable absence of detailed experimental data for the structural elucidation and characterization of this specific isomer. This guide provides a summary of the predicted properties and outlines the general experimental protocols that would be necessary for a comprehensive characterization, drawing parallels with closely related and isomeric compounds.

Introduction

Fluorinated organic molecules are of significant interest in drug discovery and materials science. The strategic incorporation of fluorine atoms can modulate the physicochemical and biological properties of a compound. The difluoromethoxy group (-OCF₂H), in particular, is recognized for its ability to enhance metabolic stability and improve lipophilicity, which can lead to better absorption and distribution of a drug candidate within the body.[1] Aniline derivatives, in turn, are versatile building blocks in organic synthesis. The specific substitution pattern of 4-(difluoromethoxy)-3-fluoroaniline presents a unique combination of electronic and steric effects that could be exploited in the design of novel bioactive molecules.

Physicochemical Properties

A summary of the predicted physicochemical properties of 4-(difluoromethoxy)-3-fluoroaniline is presented in Table 1. These values are computationally derived and await experimental verification.

Table 1: Predicted Physicochemical Properties of 4-(Difluoromethoxy)-3-fluoroaniline

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₆F₃NO | PubChem |

| Molecular Weight | 177.13 g/mol | PubChem |

| XlogP | 2.3 | PubChem |

| Monoisotopic Mass | 177.04015 Da | PubChem |

Synthesis

While a specific experimental protocol for the synthesis of 4-(difluoromethoxy)-3-fluoroaniline is not documented in the searched literature, a plausible synthetic route can be conceptualized based on established methods for analogous compounds. A common approach involves the introduction of the difluoromethoxy group onto a suitably substituted phenol, followed by reduction of a nitro group to the aniline. A patent for the synthesis of the isomeric 4-(difluoromethoxy)aniline describes a process starting from 4-nitrophenol. A potential workflow for the synthesis of 4-(difluoromethoxy)-3-fluoroaniline is outlined below.

References

Spectroscopic Analysis of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)-3-fluoroaniline is a substituted aniline derivative of interest in medicinal chemistry and drug development due to the presence of the difluoromethoxy group, a bioisostere of the hydroxyl or methoxy group, which can favorably modulate physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

A thorough search of publicly available chemical databases and scientific literature did not yield experimental spectroscopic data for 4-(Difluoromethoxy)-3-fluoroaniline. The following tables are structured to present the anticipated data once it becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for 4-(Difluoromethoxy)-3-fluoroaniline

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | Data not available | |||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| ¹³C NMR | Data not available | |||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| Data not available | ||||

| ¹⁹F NMR | Data not available | |||

| Data not available |

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands for 4-(Difluoromethoxy)-3-fluoroaniline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| Data not available | N-H stretch | Amine (NH₂) | |

| Data not available | C-H stretch (aromatic) | Aromatic Ring | |

| Data not available | C=C stretch | Aromatic Ring | |

| Data not available | C-N stretch | Aryl-Amine | |

| Data not available | C-O-C stretch | Difluoromethoxy | |

| Data not available | C-F stretch | Fluoro & Difluoromethoxy |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 4-(Difluoromethoxy)-3-fluoroaniline

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |

| EI/ESI | Data not available | [M]⁺ / [M+H]⁺ | |

| Data not available | |||

| Data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 4-(Difluoromethoxy)-3-fluoroaniline (approximately 10-20 mg) would be prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.7 mL) in a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 400 MHz spectrometer. Sixteen scans would be collected with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

-

¹³C NMR: Spectra would be acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A total of 1024 scans would be accumulated with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

-

¹⁹F NMR: Spectra would be acquired at a frequency of 376 MHz. Sixty-four scans would be collected with a spectral width of 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ by co-adding 32 scans. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

GC-MS (Electron Ionization - EI): A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The sample would be separated on a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas. The oven temperature program would start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. The mass spectrometer would be operated in EI mode at 70 eV, scanning a mass range of m/z 40-500.

-

LC-MS (Electrospray Ionization - ESI): A solution of the analyte in a suitable solvent mixture (e.g., acetonitrile/water) would be introduced into the ESI source. The analysis would be performed in positive ion mode, with the capillary voltage set to 3.5 kV, and the source temperature at 120°C. Mass spectra would be acquired over a range of m/z 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 4-(Difluoromethoxy)-3-fluoroaniline.

Caption: Logical workflow for the spectroscopic analysis and characterization.

physical and chemical properties of 4-(Difluoromethoxy)-3-fluoroaniline

An In-depth Analysis of a Novel Fluorinated Building Block for Advanced Research and Development

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Difluoromethoxy)-3-fluoroaniline, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted data and experimental data from closely related structural analogs. This comparative approach offers valuable insights into its expected characteristics and potential applications.

Introduction

Fluorinated organic molecules are of paramount importance in modern chemistry, offering unique properties that enhance the performance of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. 4-(Difluoromethoxy)-3-fluoroaniline combines two key fluorine-containing motifs: a difluoromethoxy group and a fluorine substituent on the aniline ring. This unique combination is anticipated to provide enhanced properties, making it a highly attractive building block for the synthesis of novel compounds with potential applications in various fields of research and development.[1][2]

Physicochemical Properties

Table 1: Compound Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Difluoromethoxy)-3-fluoroaniline | Not Available | C₇H₆F₃NO | 177.12 |

| 4-(Difluoromethoxy)aniline | 22236-10-8 | C₇H₇F₂NO | 159.13 |

| 3-Fluoroaniline | 372-19-0 | C₆H₆FN | 111.12 |

| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 |

| 3-(Difluoromethoxy)aniline | 22236-08-4 | C₇H₇F₂NO | 159.13 |

Table 2: Physical and Chemical Properties (Predicted and Experimental)

| Property | 4-(Difluoromethoxy)-3-fluoroaniline (Predicted) | 4-(Difluoromethoxy)aniline (Analog) | 3-Fluoroaniline (Analog) | 4-Fluoroaniline (Analog) | 3-(Difluoromethoxy)aniline (Analog) |

| Boiling Point (°C) | ~220-240 | - | 186.1 | 188 | 201-202[3] |

| Melting Point (°C) | Not Available | Not Available | -1.9 | -1.9[4] | Solid[3] |

| Density (g/cm³) | ~1.3-1.4 | Not Available | 1.158 | 1.1725[5] | 1.276[3] |

| pKa | ~3-4 | Not Available | 3.5 | 4.65 | Not Available |

| logP | ~2.0-2.5 | Not Available | 1.15 | 1.15 | Not Available |

Note: Predicted values are estimations based on computational models and data from structurally similar compounds.

Experimental Protocols

While specific experimental protocols for 4-(Difluoromethoxy)-3-fluoroaniline are not published, a potential synthetic route can be conceptualized based on established organic chemistry methodologies and published syntheses of related compounds.

Proposed Synthesis of 4-(Difluoromethoxy)-3-fluoroaniline:

A plausible synthetic pathway could involve the following key steps:

-

Nitration: Introduction of a nitro group onto a suitable difluoromethoxy- or fluoro-substituted benzene derivative. For instance, starting from 3-fluoro-4-nitrophenol, one could introduce the difluoromethoxy group.

-

Difluoromethylation: The introduction of the difluoromethoxy group can be achieved using various reagents such as chlorodifluoromethane (Freon-22) under basic conditions. A patent for the preparation of 4-(difluoromethoxy)aniline describes a method where 4-nitrophenol is reacted with sodium hydroxide and then with difluorochloromethane.[6]

-

Reduction: The final step would be the reduction of the nitro group to an amine. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source, or using metal catalysts like iron or tin in acidic media. The synthesis of 4-fluoroaniline can be achieved by the hydrogenation of 4-nitrofluorobenzene.[4]

General Analytical Characterization Methods:

The identity and purity of the synthesized 4-(Difluoromethoxy)-3-fluoroaniline would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide detailed information about the molecular structure. For comparison, ¹H NMR data for related compounds like 4-fluoro-3-(trifluoromethyl)aniline and 4-(trifluoromethoxy)aniline are available.[7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H stretches of the amine and C-F stretches.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential synthetic workflow and the logical relationship of this compound within the broader context of drug discovery.

Caption: Proposed synthetic workflow for 4-(Difluoromethoxy)-3-fluoroaniline.

Caption: Role of 4-(Difluoromethoxy)-3-fluoroaniline in drug discovery.

Conclusion

4-(Difluoromethoxy)-3-fluoroaniline represents a promising, yet underexplored, building block for the synthesis of novel chemical entities. While direct experimental data is scarce, analysis of its structural analogs suggests that it possesses a desirable combination of physicochemical properties for applications in drug discovery and materials science. The presence of both a difluoromethoxy group and a fluorine substituent is expected to confer enhanced metabolic stability and lipophilicity, making it a valuable tool for medicinal chemists. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-(Difluoromethoxy)aniline 97 22236-08-4 [sigmaaldrich.com]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. 4-FLUOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) 1H NMR [m.chemicalbook.com]

- 8. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-(Difluoromethoxy)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel chemical entity 4-(Difluoromethoxy)-3-fluoroaniline. As a key building block in modern medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its effective application in drug discovery and development. This document outlines the predicted solubility of 4-(Difluoromethoxy)-3-fluoroaniline in a range of common solvents, based on the known characteristics of its constituent functional groups and data from analogous compounds. Furthermore, it details robust experimental protocols for the precise determination of both its kinetic and thermodynamic solubility. The guide also addresses the stability of this compound, providing insights into its potential degradation pathways and offering standardized methodologies for comprehensive stability testing in accordance with ICH guidelines. This includes protocols for assessing stability under various stress conditions such as hydrolysis, oxidation, and photostability. The information presented herein is intended to equip researchers and drug development professionals with the essential knowledge and practical methodologies to effectively utilize 4-(Difluoromethoxy)-3-fluoroaniline in their research and development endeavors.

Introduction

4-(Difluoromethoxy)-3-fluoroaniline is an aromatic amine that is gaining interest as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of both a difluoromethoxy group and a fluorine atom onto the aniline scaffold is intended to modulate the physicochemical and pharmacokinetic properties of resulting compounds. The difluoromethoxy group is known to increase lipophilicity and metabolic stability, while the fluorine atom can influence pKa, binding interactions, and metabolic pathways.[1][2] A comprehensive understanding of the solubility and stability of this key building block is therefore crucial for optimizing synthetic routes, developing robust analytical methods, and ensuring the quality and shelf-life of resulting active pharmaceutical ingredients (APIs).

This guide provides a detailed examination of the predicted solubility and stability of 4-(Difluoromethoxy)-3-fluoroaniline, supplemented with comprehensive experimental protocols for their empirical determination.

Physicochemical Properties

While experimental data for 4-(Difluoromethoxy)-3-fluoroaniline is not extensively available in public literature, its physicochemical properties can be predicted based on its structural features and data from structurally related compounds.

Table 1: Predicted Physicochemical Properties of 4-(Difluoromethoxy)-3-fluoroaniline

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₆F₃NO | Based on chemical structure |

| Molecular Weight | 177.12 g/mol | Calculated from atomic weights |

| Appearance | Colorless to light-colored liquid or solid | Based on similar aniline derivatives |

| pKa (of the anilinium ion) | ~3-4 | The electron-withdrawing nature of the fluorine and difluoromethoxy groups is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa 4.6). |

| LogP | 2.0 - 3.0 | The difluoromethoxy and fluoro groups are known to increase lipophilicity compared to a simple aniline. The difluoromethoxy group contributes more to lipophilicity than a methoxy group.[3] |

Solubility Profile

The solubility of 4-(Difluoromethoxy)-3-fluoroaniline is a critical parameter for its handling, formulation, and biological absorption. Its solubility is dictated by the interplay of its polar amino group and the more lipophilic difluoromethoxy and fluoro-substituted aromatic ring.

Predicted Solubility

Based on the principle of "like dissolves like," the predicted solubility of 4-(Difluoromethoxy)-3-fluoroaniline in a range of common laboratory solvents is presented in Table 2. The presence of the amine group allows for hydrogen bonding with protic solvents, while the overall increase in lipophilicity from the fluorinated substituents suggests good solubility in many organic solvents.

Table 2: Predicted Qualitative Solubility of 4-(Difluoromethoxy)-3-fluoroaniline

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The amino group can form hydrogen bonds with water, but the lipophilic aromatic ring and fluorinated groups will limit aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the formation of the more soluble anilinium salt. |

| Methanol, Ethanol | High | The alcohol can act as both a hydrogen bond donor and acceptor, and the alkyl chain provides some non-polar character, making it a good solvent for this molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate the molecule. |

| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively dissolve the compound. | |

| Acetone | Moderate to High | The ketone group can act as a hydrogen bond acceptor for the amine protons. | |

| Non-Polar | Toluene, Hexane | Low to Moderate | The aromatic ring of toluene may have some favorable interactions with the benzene ring of the analyte, but overall solubility in non-polar solvents is expected to be limited due to the polar amine group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds. |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following section details protocols for both kinetic and thermodynamic solubility assays.

The following diagram outlines a general workflow for determining the solubility of a compound like 4-(Difluoromethoxy)-3-fluoroaniline.

Caption: A general workflow for the experimental determination of kinetic and thermodynamic solubility.

This method is suitable for high-throughput screening to rapidly assess the solubility of a compound from a DMSO stock solution.[4][5]

Materials:

-

4-(Difluoromethoxy)-3-fluoroaniline

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates (UV-transparent for UV-Vis analysis)

-

Plate shaker

-

Nephelometer or UV-Vis plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(Difluoromethoxy)-3-fluoroaniline in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.

-

Analysis:

-

Nephelometry: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in scattering is observed indicates the precipitation point and thus the kinetic solubility.

-

UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound. The concentration is determined from a standard curve, and the solubility is the highest concentration that remains in solution.

-

This method determines the solubility of the solid compound at equilibrium and is considered the "gold standard" for solubility measurement.[6][7]

Materials:

-

4-(Difluoromethoxy)-3-fluoroaniline (solid)

-

Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) and organic solvents

-

Vials with screw caps

-

Thermostatted shaker

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of solid 4-(Difluoromethoxy)-3-fluoroaniline to a vial containing a known volume of the chosen solvent. Ensure there is undissolved solid present.

-

Equilibration: Seal the vials and place them in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After incubation, allow the vials to stand to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of 4-(Difluoromethoxy)-3-fluoroaniline using a validated HPLC-UV method against a standard curve.

Stability Profile

The stability of 4-(Difluoromethoxy)-3-fluoroaniline is a critical attribute that can affect its storage, handling, and the integrity of products derived from it. Potential degradation pathways for anilines include oxidation, hydrolysis, and photodecomposition.

Predicted Stability

-

Oxidative Stability: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. The presence of electron-withdrawing groups, such as the fluoro and difluoromethoxy groups, may slightly decrease the susceptibility to oxidation compared to unsubstituted aniline.

-

Hydrolytic Stability: Anilines are generally stable to hydrolysis under neutral and basic conditions. In strongly acidic conditions, degradation may be more likely.

-

Photostability: Aromatic amines can be susceptible to photodegradation. The extent of this will need to be determined experimentally.

Experimental Determination of Stability

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][8]

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: A workflow for conducting forced degradation studies to assess the stability of a compound.

General Procedure:

-

Prepare solutions of 4-(Difluoromethoxy)-3-fluoroaniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C.

-

Procedure: Mix the compound solution with 0.1 M HCl and incubate at 60°C.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at 60°C.

-

Procedure: Mix the compound solution with 0.1 M NaOH and incubate at 60°C.

-

-

Neutral Hydrolysis:

-

Condition: Water at 60°C.

-

Procedure: Dissolve the compound in water and incubate at 60°C.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Mix the compound solution with 3% hydrogen peroxide and keep at room temperature.

-

-

Thermal Degradation:

-

Condition: Solid compound at 80°C.

-

Procedure: Store the solid compound in an oven at 80°C.

-

-

Photostability:

-

Condition: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light.

-

Conclusion

While specific experimental data for 4-(Difluoromethoxy)-3-fluoroaniline is not yet widely available, this technical guide provides a solid foundation for researchers and drug development professionals. The predicted solubility and stability profiles, based on the known effects of its functional groups, offer valuable initial guidance. More importantly, the detailed experimental protocols provided herein for determining solubility and stability will enable the generation of robust, quantitative data necessary for the successful application of this promising chemical intermediate. Adherence to these standardized methodologies will ensure data quality and facilitate informed decision-making throughout the drug discovery and development process.

References

- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Difluoromethoxy Group: Unveiling its Electronic Influence in Anilines

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCF₂H) offers a unique electronic profile that can significantly modulate the properties of parent molecules, such as anilines. This technical guide provides an in-depth analysis of the electronic effects of the difluoromethoxy group, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying principles and workflows.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent is commonly quantified by its Hammett constant (σ) and its effect on the acidity or basicity (pKa) of a nearby functional group.

Hammett Substituent Constants

The difluoromethoxy group is considered to be a moderate electron-withdrawing group. Its electronic effect is a combination of a strong -I (inductive) effect due to the electronegative fluorine atoms and a weaker +M (mesomeric) or resonance effect from the oxygen lone pair. The balance of these effects is reflected in its Hammett constants.

| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) |

| -OCF₂H | 0.31[1] | 0.22[1] |

| -OCH₃ | 0.12 | -0.27 |

| -CF₃ | 0.43 | 0.54 |

| -OCF₃ | 0.38[1] | 0.35[1] |

Table 1: Comparison of Hammett constants for the difluoromethoxy group and other common substituents.

pKa Values of Difluoromethoxy-Substituted Anilines

The electron-withdrawing nature of the difluoromethoxy group decreases the basicity of the aniline nitrogen, resulting in a lower pKa value for the corresponding anilinium ion compared to unsubstituted aniline. While experimental data is limited, a predicted pKa value for 4-(difluoromethoxy)aniline is available.

| Compound | pKa (Predicted) | pKa (Experimental, Aniline) |

| 4-(Difluoromethoxy)aniline | 4.15 ± 0.10 | 4.6 |

| Aniline | 4.6[2] |

Table 2: Predicted pKa value for 4-(difluoromethoxy)aniline in comparison to aniline.

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)aniline

A common route for the synthesis of 4-(difluoromethoxy)aniline involves the difluoromethylation of a protected 4-aminophenol derivative, followed by deprotection. A representative two-step method is outlined below.[3]

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

-

Reaction Setup: To a solution of 4-nitrophenol and a suitable base (e.g., sodium hydroxide) in a polar aprotic solvent (e.g., DMF), chlorodifluoromethane (Freon 22) is bubbled at a controlled temperature.

-

Reaction Conditions: The reaction is typically carried out under pressure in a sealed vessel to maintain a sufficient concentration of the gaseous reagent.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 4-(difluoromethoxy)nitrobenzene.

Step 2: Reduction to 4-(Difluoromethoxy)aniline

-

Reaction Setup: The 4-(difluoromethoxy)nitrobenzene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Reduction: The nitro group is reduced to an amine using a standard reducing agent, such as catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like iron powder in the presence of an acid.

-

Work-up: Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed. The crude product is then purified, typically by distillation or chromatography, to yield 4-(difluoromethoxy)aniline.

Spectrophotometric Determination of pKa

The pKa of a substituted aniline can be determined by UV-Vis spectrophotometry by measuring the absorbance of the solution at different pH values.[4][5]

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the analyte are prepared.

-

Preparation of Analyte Solutions: A stock solution of the difluoromethoxyaniline in a suitable solvent (e.g., 50% ethanol-water) is prepared. Aliquots of this stock solution are then added to each buffer solution to create a series of solutions with constant analyte concentration but varying pH.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelengths of maximum absorbance for the protonated (anilinium ion) and unprotonated (aniline) forms are identified.

-

Data Analysis: The absorbance at a wavelength where the two forms have different molar absorptivities is measured for each solution. The ratio of the concentrations of the protonated and unprotonated forms can be calculated using the following equation:

where:

-

A is the absorbance of the solution at a given pH.

-

A_B is the absorbance of the fully unprotonated form (at high pH).

-

A_BH⁺ is the absorbance of the fully protonated form (at low pH).

-

-

pKa Determination: The pKa is then determined by plotting pH versus log([BH⁺]/[B]). The pH at which log([BH⁺]/[B]) = 0 is equal to the pKa.

Visualizing Concepts and Workflows

The Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of aromatic compounds.

Experimental Workflow for pKa Determination

The following diagram outlines the key steps in the spectrophotometric determination of the pKa of a difluoromethoxyaniline.

Conclusion

The difluoromethoxy group imparts a distinct electronic signature to aniline derivatives, characterized by moderate electron-withdrawing properties. This is quantitatively supported by its Hammett constants and the predicted decrease in the pKa of 4-(difluoromethoxy)aniline. The synthetic and analytical protocols provided herein offer a practical framework for researchers to further investigate and utilize the unique characteristics of this increasingly important functional group in the design of novel molecules for pharmaceutical and material science applications.

References

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Virtual Labs [mas-iiith.vlabs.ac.in]

In-Depth Technical Guide to the Health and Safety of 4-(Difluoromethoxy)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available safety data. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

4-(Difluoromethoxy)-3-fluoroaniline is an aniline derivative with applications in pharmaceutical and agrochemical research and development. As with all aniline compounds, it is crucial to handle this chemical with a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the health and safety information for 4-(Difluoromethoxy)-3-fluoroaniline, including its physical and chemical properties, known and potential hazards, safe handling procedures, emergency response, and personal protective equipment recommendations. Due to the limited availability of specific toxicological data for this compound, information from structurally related aniline and fluoroaniline derivatives has been included to provide a more complete toxicological profile.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 4-(Difluoromethoxy)-3-fluoroaniline.

| Property | Value |

| CAS Number | 83190-01-6 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Appearance | Not specified; likely a liquid or low-melting solid |

| Storage Temperature | 2-8°C, protect from light |

Hazard Identification and Toxicological Profile

While a comprehensive toxicological profile for 4-(Difluoromethoxy)-3-fluoroaniline is not publicly available, the Safety Data Sheet and data from analogous compounds indicate the following potential hazards.

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

-

Specific Target Organ Toxicity — Repeated Exposure (Category 2), (Blood, Hematopoietic System)

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3)

Key Toxicological Concerns:

-

Methemoglobinemia: A primary hazard associated with aniline and its derivatives is the induction of methemoglobinemia. In this condition, the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen, which can lead to cyanosis (a bluish discoloration of the skin) and, in severe cases, be life-threatening.

-

Organ Toxicity: Prolonged or repeated exposure to aniline compounds can lead to damage to the spleen, liver, and kidneys. The hematopoietic system is a primary target.

-

Genotoxicity and Carcinogenicity: While specific data for 4-(Difluoromethoxy)-3-fluoroaniline is unavailable, some aniline derivatives have been shown to be mutagenic and carcinogenic. It is prudent to handle this compound as a potential mutagen and carcinogen.

-

Skin and Eye Irritation: This compound is expected to be irritating to the skin and eyes upon contact.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.

The following table provides a summary of available toxicological data for related aniline compounds to offer a comparative perspective.

| Compound | CAS Number | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 (Rat) |

| Aniline | 62-53-3 | 250 mg/kg | 820 mg/kg | 250 ppm (4h) |

| 4-Fluoroaniline | 371-40-4 | 417 mg/kg | No data available | No data available |

| 4-Chloroaniline | 106-47-8 | 310 mg/kg | 360 mg/kg | 2.34 mg/L (4h) |

Experimental Protocols

Detailed experimental protocols for toxicological testing of 4-(Difluoromethoxy)-3-fluoroaniline are not publicly available. The following are generalized protocols based on OECD guidelines that would be appropriate for assessing the acute toxicity of this compound.

4.1 Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of 4-(Difluoromethoxy)-3-fluoroaniline.

-

Test Animals: Female rats, typically of the Wistar or Sprague-Dawley strain, are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single dose of the test substance is administered by gavage. A starting dose of 300 mg/kg is often used for compounds with an unknown toxicity profile.

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

A necropsy is performed on all animals at the end of the observation period.

-

-

Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality.

4.2 In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

-

Objective: To assess the potential of 4-(Difluoromethoxy)-3-fluoroaniline to cause skin irritation.

-

Test System: A reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

The test substance is applied topically to the surface of the skin tissue model.

-

After a defined exposure period, the substance is washed off.

-

The viability of the skin cells is measured using a cell viability assay (e.g., MTT assay).

-

-

Endpoint: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

Signaling Pathways and Workflows

The following diagrams illustrate a hypothetical metabolic pathway and a general workflow for responding to a chemical exposure.

Caption: Hypothetical metabolic activation of 4-(Difluoromethoxy)-3-fluoroaniline leading to methemoglobin formation.

Caption: A logical workflow for responding to a chemical exposure incident.

Safe Handling and Storage

6.1 Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

6.2 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Protect from light.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 4-(Difluoromethoxy)-3-fluoroaniline:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Emergency Procedures

8.1 First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

8.2 Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen fluoride.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

4-(Difluoromethoxy)-3-fluoroaniline is a chemical that requires careful handling due to its potential health hazards, which are characteristic of aniline derivatives. Adherence to the safety protocols outlined in this guide, in conjunction with a thorough review of the specific Safety Data Sheet and institutional safety policies, is essential for minimizing risk to researchers and the environment. Further toxicological studies are needed to fully characterize the safety profile of this compound.

Navigating the Procurement and Quality Control of 4-(Difluoromethoxy)-3-fluoroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of suppliers, purity grades, and analytical methodologies for 4-(Difluoromethoxy)-3-fluoroaniline, a key building block in pharmaceutical and agrochemical research. The information presented herein is intended to assist researchers and procurement specialists in making informed decisions regarding the acquisition and quality assessment of this compound.

Supplier Landscape and Purity Grades

The availability of 4-(Difluoromethoxy)-3-fluoroaniline can vary, with a select number of chemical suppliers offering this reagent. Purity is a critical parameter for any research or development application, and it is essential to source materials that meet the stringent requirements of your experimental work. Below is a summary of potential suppliers and the typical purity grades offered for 4-(Difluoromethoxy)-3-fluoroaniline and structurally related compounds. It is important to note that for the exact target compound, detailed purity grade ranges are not always publicly available and often require direct inquiry with the supplier.

| Supplier | Compound Name | CAS Number | Reported Purity | Notes |

| Sigma-Aldrich | 4-(Difluoromethoxy)-3-fluoroaniline | 83190-01-6 | 98% | Supplied by ChemScene.[1] |

| ChemicalBook | 4-(Difluoromethoxy)-3-fluoroaniline | 83190-01-6 | Not specified | Lists the compound with basic physical properties.[1] |

| Laibo Chem | 4-(Difluoromethoxy)-3-fluoroaniline | Not specified | Not specified | Available in 250mg packaging.[2] |

| ChemShuttle | 3-(Difluoromethoxy)-4-fluoroaniline | 1214333-37-5 | 95% | Note: This is a structural isomer. |

| Biosynth | 4-Chloro-3-(difluoromethoxy)aniline | 39211-54-6 | Not specified | A structurally related compound.[3] |

Experimental Protocols for Quality Assessment

Ensuring the identity and purity of 4-(Difluoromethoxy)-3-fluoroaniline is paramount for the integrity of research outcomes. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose. While specific validated protocols for this exact compound are not widely published, the following methodologies are based on established procedures for structurally similar fluoroaniline derivatives and can be adapted and validated for in-house use.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method suitable for determining the purity of 4-(Difluoromethoxy)-3-fluoroaniline.

1. Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic Acid (analytical grade)

-

4-(Difluoromethoxy)-3-fluoroaniline sample and reference standard

2. Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid or 0.05% Acetic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.05% Acetic Acid

-

Gradient: A typical starting point would be a gradient from 20% B to 80% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan of the analyte (typically in the 240-280 nm range for anilines).

-

Injection Volume: 10-20 µL

3. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the 4-(Difluoromethoxy)-3-fluoroaniline reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for confirming the chemical structure and assessing the purity of 4-(Difluoromethoxy)-3-fluoroaniline. Both ¹H and ¹⁹F NMR spectra are highly informative.

1. Instrumentation and Reagents:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

Internal standard (e.g., Tetramethylsilane (TMS) for ¹H NMR)

-

4-(Difluoromethoxy)-3-fluoroaniline sample

2. Sample Preparation:

-

Dissolve approximately 5-10 mg of the 4-(Difluoromethoxy)-3-fluoroaniline sample in 0.5-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

3. Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The difluoromethoxy group will show a characteristic triplet. The amine protons may appear as a broad singlet.

-

¹⁹F NMR: Acquire the fluorine NMR spectrum. This will show signals for the fluorine on the aromatic ring and the two equivalent fluorine atoms of the difluoromethoxy group, providing valuable structural confirmation.

4. Data Analysis:

-

Structural Confirmation: Compare the obtained chemical shifts and coupling constants with expected values for the structure of 4-(Difluoromethoxy)-3-fluoroaniline.

-

Purity Estimation: The presence of impurity signals in the NMR spectra can be used for a qualitative and semi-quantitative assessment of purity. The relative integrals of the signals from the main compound and any impurities can provide an estimation of their respective concentrations.

Visualizing Workflows

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the procurement and analysis of chemical reagents.

Caption: A typical workflow for qualifying a new chemical supplier.

Caption: A standard workflow for HPLC purity analysis.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-(Difluoromethoxy)-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(Difluoromethoxy)-3-fluoroaniline is a key building block in modern medicinal and agrochemical research. Its utility stems from the unique electronic properties conferred by the difluoromethoxy and fluorine substituents, which modulate the reactivity of the aromatic ring and the amino group. This guide provides a comprehensive overview of the reactivity of the amino group in this molecule, focusing on its basicity, nucleophilicity, and its participation in key synthetic transformations. This document is intended to serve as a technical resource for researchers leveraging this versatile intermediate in the design and synthesis of novel bioactive compounds.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The difluoromethoxy group (-OCHF₂) is of particular interest as it can serve as a lipophilic hydrogen bond donor and is more metabolically stable than a corresponding methoxy group. When appended to an aniline scaffold, along with other substituents like fluorine, it significantly influences the molecule's physicochemical properties and reactivity. This guide focuses specifically on the amino group of 4-(Difluoromethoxy)-3-fluoroaniline, a critical handle for synthetic diversification.

Electronic and Steric Effects on Amino Group Reactivity

The reactivity of the amino group in 4-(Difluoromethoxy)-3-fluoroaniline is primarily governed by the electronic effects of the substituents on the aromatic ring.

-

Inductive and Resonance Effects: Both the fluorine atom at the 3-position and the difluoromethoxy group at the 4-position are electron-withdrawing. The fluorine atom exerts a strong -I (inductive) effect and a weak +M (mesomeric or resonance) effect. The difluoromethoxy group also exhibits a significant -I effect due to the electronegativity of the fluorine atoms. These electron-withdrawing effects decrease the electron density on the nitrogen atom of the amino group.

-

Nucleophilicity: The diminished electron density on the amino nitrogen also results in reduced nucleophilicity. Consequently, reactions involving the nucleophilic attack of the amino group may require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) compared to reactions with unsubstituted aniline.

-

Steric Hindrance: The fluorine atom ortho to the amino group introduces minimal steric hindrance, allowing for a wide range of reactions to proceed at the nitrogen center.

A logical diagram illustrating these influencing factors is presented below.

Key Synthetic Transformations

The amino group of 4-(Difluoromethoxy)-3-fluoroaniline is a versatile functional handle for a variety of synthetic transformations, enabling the construction of diverse molecular scaffolds.

Acylation Reactions

Acylation of the amino group to form amides is a fundamental transformation. Due to the reduced nucleophilicity of the aniline, this reaction typically proceeds efficiently with activated acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Representative Experimental Protocol (Acylation):

-

Dissolution: Dissolve 4-(Difluoromethoxy)-3-fluoroaniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 eq.), such as triethylamine or pyridine, to the solution.

-

Acylating Agent Addition: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.0-1.2 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Urea Formation

The synthesis of ureas is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors. Ureas can be synthesized from 4-(Difluoromethoxy)-3-fluoroaniline by reaction with isocyanates or by using phosgene equivalents.

Representative Experimental Protocol (Urea formation with an isocyanate):

-

Dissolution: Dissolve 4-(Difluoromethoxy)-3-fluoroaniline (1.0 eq.) in an anhydrous aprotic solvent like THF or DCM.

-

Isocyanate Addition: Add the desired isocyanate (1.0 eq.) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

The general workflow for these transformations is depicted below.

Sulfonamide Formation

Sulfonamides are a prevalent functional group in many pharmaceuticals. They are readily synthesized by reacting 4-(Difluoromethoxy)-3-fluoroaniline with a sulfonyl chloride in the presence of a base.

Representative Experimental Protocol (Sulfonamide formation):

-

Dissolution: Dissolve 4-(Difluoromethoxy)-3-fluoroaniline (1.0 eq.) in a suitable solvent such as pyridine or DCM containing a tertiary amine base (e.g., triethylamine, 1.5 eq.).

-

Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq.) portion-wise or dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours until the starting material is consumed as indicated by TLC.

-

Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Diazotization Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Representative Experimental Protocol (Diazotization):

-

Suspension: Suspend 4-(Difluoromethoxy)-3-fluoroaniline (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, 2-3 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (1.0-1.1 eq.) in cold water dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the resulting solution at 0-5 °C for 20-30 minutes to ensure complete formation of the diazonium salt.

-

Subsequent Reaction: The freshly prepared diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling).

Quantitative Data

While specific experimental data for 4-(Difluoromethoxy)-3-fluoroaniline is sparse in the literature, the following table summarizes relevant quantitative information for this and closely related compounds to guide experimental design.

| Property | Compound | Value | Source |

| Predicted pKa | 4-Fluoro-3-(2,2-difluoroethoxy)aniline | 4.06 ± 0.10 | ChemicalBook |

| pKa | Aniline | 4.6 | Standard Literature |

| pKa | 4-Fluoroaniline | 4.65 | PubChem[1] |

| Hammett Constant (σm) | F | +0.34 | Standard Literature |

| Hammett Constant (σp) | OCHF₂ | +0.22 (estimated) | Based on related groups |

Note: The Hammett constants indicate the electron-withdrawing nature of the substituents.

Applications in Drug Discovery and Agrochemicals

4-(Difluoromethoxy)-3-fluoroaniline is a valuable building block for the synthesis of bioactive molecules. The difluoromethoxy group can enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates.[2] The substituted aniline core is a common feature in many kinase inhibitors and other targeted therapies. In the agrochemical sector, this intermediate is utilized in the synthesis of novel pesticides and herbicides, where the fluorine substituents can lead to enhanced efficacy and favorable environmental profiles.[2]

Conclusion

The amino group of 4-(Difluoromethoxy)-3-fluoroaniline exhibits reduced basicity and nucleophilicity due to the strong electron-withdrawing effects of the 3-fluoro and 4-difluoromethoxy substituents. Despite this deactivation, it remains a versatile functional group for a wide array of synthetic transformations, including acylation, urea and sulfonamide formation, and diazotization. A thorough understanding of the electronic properties and reactivity of this amino group is crucial for its effective utilization in the synthesis of complex and novel molecules for pharmaceutical and agrochemical applications. This guide provides the foundational knowledge and representative protocols to aid researchers in this endeavor.

References

Application Notes and Protocols for the Use of 4-(Difluoromethoxy)-3-fluoroaniline in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethoxy)-3-fluoroaniline is a valuable and increasingly utilized building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. The unique combination of a fluorine atom and a difluoromethoxy group on the aniline ring imparts desirable physicochemical properties to the final drug candidates. The fluorine atom can enhance binding affinity to the target kinase and improve metabolic stability, while the difluoromethoxy group can modulate lipophilicity and cell permeability. The aniline functional group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse kinase inhibitor scaffolds.

These structural features make 4-(Difluoromethoxy)-3-fluoroaniline an attractive starting material for developing inhibitors targeting a range of kinases implicated in oncogenic signaling pathways. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this aniline derivative in the synthesis of a representative kinase inhibitor.

Kinase Targets and Signaling Pathways

Kinase inhibitors incorporating the 4-(Difluoromethoxy)-3-fluoroaniline moiety have the potential to target various protein kinases that are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers. A key therapeutic strategy is to develop inhibitors that can selectively block the activity of specific kinases driving tumor growth.

One such critical pathway is the RAF-MEK-ERK signaling cascade (also known as the MAPK pathway), which is frequently hyperactivated in human cancers. The BRAF kinase, a member of the RAF family, is a key target in this pathway, with the V600E mutation being a common oncogenic driver. Inhibition of BRAF can effectively shut down this pro-proliferative signaling.

Figure 1: Simplified RAF-MEK-ERK signaling pathway and the point of inhibition by a BRAF kinase inhibitor.

Representative Kinase Inhibitor: A Novel BRAF Inhibitor